N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the condensation of o-phenylenediamine with a suitable carbonyl compound to form the quinazoline ring.
Introduction of the azepine ring: The azepine ring is introduced through a cyclization reaction, often involving a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer. It may act as an inhibitor of specific molecular targets involved in cancer cell proliferation.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain tyrosine kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives. Its unique combination of functional groups allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced side effects in therapeutic applications.
Properties
Molecular Formula |
C20H17ClFN3O2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O2/c21-15-11-13(6-8-16(15)22)23-19(26)12-5-7-14-17(10-12)24-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,23,26) |
InChI Key |
SDQTZGAUBKXPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2CC1 |
Origin of Product |
United States |
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